N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide is a synthetic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a propionamide-linked pyrazole-ethyl moiety. The pyrazole-ethyl chain introduces conformational flexibility, which may influence interactions with enzymes or receptors .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-15(21)20(10-9-19-8-4-7-17-19)16-18-13-6-5-12(22-2)11-14(13)23-16/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBMRJNDCCSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide typically involves multiple steps, starting with the preparation of the pyrazole and methoxybenzothiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating various diseases or conditions.
Industry: In industry, the compound could be utilized in the development of new materials or chemicals. Its properties may make it suitable for use in coatings, adhesives, or other industrial applications.
Mechanism of Action
The mechanism by which N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its desired effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substitution on Benzothiazole: The 6-methoxy group in the target compound contrasts with 6-alkoxy , 6-methyl , or 4,6-dimethyl substitutions in analogs.
- Heterocycle Influence : Pyrazole derivatives (target compound, ) exhibit different electronic and steric profiles compared to tetrazole or triazole analogs. Pyrazole's aromaticity and hydrogen-bonding capacity may favor interactions with hydrophobic enzyme pockets.
- Amide Linkage : Propionamide (target) offers a shorter alkyl chain than acetamide or dioxine-carboxamide , affecting solubility and metabolic stability. Hydrochloride salts (e.g., ) enhance aqueous solubility but may alter pharmacokinetics.
Pharmacological Potential
While explicit data for the target compound is unavailable, structural analogs suggest plausible applications:
- Antimicrobial Activity : The 6-methoxybenzothiazole-triazole hybrid showed moderate activity against E. coli, implying that the target compound’s pyrazole-ethyl group may enhance gram-negative targeting.
- Antifungal/Antitubercular Effects : The benzimidazole-coumarin hybrid demonstrates broad-spectrum activity, suggesting that pyrazole-based derivatives could be optimized for similar applications.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound, characterized by its unique arrangement of functional groups, has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C21H20N4O2S
- Molecular Weight : 392.48 g/mol
- CAS Number : 1171749-93-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and benzothiazole moieties, followed by propionamide linkage. The detailed synthetic route can vary based on the desired purity and yield.
Pharmacological Properties
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating its potential utility in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Interaction with GPCRs can lead to alterations in intracellular signaling cascades, impacting various physiological processes.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating potent activity. |
| Study 2 | Showed antimicrobial efficacy against Staphylococcus aureus, suggesting potential for development into an antibiotic agent. |
| Study 3 | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling significantly compared to control groups. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains pyrazole; used in tuberculosis treatment | Antimicrobial |
| Benzothiazole Derivatives | Similar benzothiazole core; diverse biological activities | Anticancer |
| 5-Chloroisoxazole | Contains isoxazole; used in various chemical syntheses | Antimicrobial |
The specific combination of functional groups in this compound may enhance its binding affinity and selectivity towards biological targets compared to these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
